Mono-Allyl Substitution Provides a Differential Physicochemical Profile vs. Symmetrical Dithiobiureas
The target compound possesses a calculated partition coefficient (XLogP3-AA) of 0.1, which places it in a distinct lipophilicity band compared to analogous dithiobiureas . The unsubstituted 1,2-hydrazinedicarbothioamide (CAS 142-46-1) is highly polar and soluble only in hot water and polar aprotic solvents , while the di-allyl derivative (CAS 539-97-9) with a larger hydrocarbon surface area is expected to have significantly higher logP. The mono-allyl compound's balanced hydrogen-bond donor count (4) and acceptor count (2) also differ from N-methyl variants, impacting crystal packing and receptor-binding pharmacophore compatibility. This intermediate lipophilicity is a key selection criterion for applications where both aqueous compatibility and membrane permeation are required.
| Evidence Dimension | Predicted lipophilicity (XLogP3-AA) and hydrogen-bond donor/acceptor count |
|---|---|
| Target Compound Data | XLogP3-AA = 0.1; H-Bond Donors = 4; H-Bond Acceptors = 2 |
| Comparator Or Baseline | Unsubstituted 1,2-hydrazinedicarbothioamide (CAS 142-46-1): Computed XLogP not available from PubChem, but expected to be lower due to lack of alkyl chain. Di-allyl derivative (CAS 539-97-9): XLogP not directly comparable but higher due to additional allyl group . |
| Quantified Difference | The target compound's XLogP of 0.1 indicates it is ~1-2 log units more lipophilic than the parent unsubstituted dithiobiurea, based on the additive effect of a single allyl group. This is a class-level inference and has not been experimentally verified in a head-to-head study. |
| Conditions | Computational prediction by XLogP3 algorithm (PubChem). No experimental logP or logD data available. |
Why This Matters
For medicinal chemistry or agrochemical programs, logP is a critical filter; a value near 0.1 suggests better membrane permeability than the parent dithiobiurea, while retaining sufficient water solubility for in vitro assays, making it a strategic intermediate choice over highly lipophilic di-substituted analogs.
- [1] PubChem. Computed Properties for CID 2143459. National Center for Biotechnology Information (2025). View Source
- [2] ChemWhat. Hydrazodicarbothioamide CAS#: 142-46-1. ChemWhat Database. View Source
